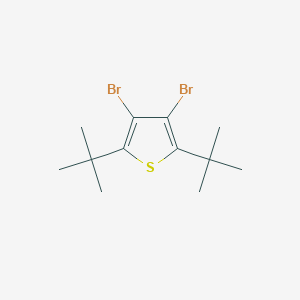

3,4-Dibromo-2,5-ditert-butylthiophene

Description

3,4-Dibromo-2,5-ditert-butylthiophene is a brominated thiophene derivative featuring tert-butyl substituents at the 2- and 5-positions and bromine atoms at the 3- and 4-positions. The tert-butyl groups enhance solubility in non-polar solvents while imposing steric constraints that affect reactivity and crystallinity .

Properties

Molecular Formula |

C12H18Br2S |

|---|---|

Molecular Weight |

354.15g/mol |

IUPAC Name |

3,4-dibromo-2,5-ditert-butylthiophene |

InChI |

InChI=1S/C12H18Br2S/c1-11(2,3)9-7(13)8(14)10(15-9)12(4,5)6/h1-6H3 |

InChI Key |

RHWALLRRWLCGIP-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=C(C(=C(S1)C(C)(C)C)Br)Br |

Canonical SMILES |

CC(C)(C)C1=C(C(=C(S1)C(C)(C)C)Br)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Properties

Key Compounds for Comparison:

- 3,4-Dibromo-2,5-dimethylthiophene

- 3,4-Dibromo-2,5-dichlorothiophene

- 3,4-Dibromo-2,5-diphenylthiophene

- 3,4-Dibromo-2,5-dihexylthiophene

Table 1: Structural and Electronic Comparisons

<sup>*</sup>logP (octanol/water partition coefficient) indicates hydrophobicity. <sup>†</sup>McGowan Volume (McVol) reflects molecular bulk. <sup>‡</sup>Reactivity influenced by steric bulk and electronic effects.

Key Findings:

- Steric Effects: The tert-butyl groups in the target compound introduce significant steric hindrance, leading to non-planar thiophene rings (dihedral angles up to -173.3° observed in analogous brominated furans). This contrasts with planar conformations in methyl or chloro derivatives.

- Solubility: The tert-butyl substituents increase logP (~6.2 estimated) compared to dichloro (logP 4.58) or methyl analogs, enhancing solubility in organic solvents.

- Reactivity: Suzuki cross-coupling reactions fail for 3,4-dibromo-2,5-dihexylthiophene due to steric constraints, suggesting even lower reactivity for the tert-butyl variant.

Crystallographic Insights

Crystallographic studies on 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran (a structurally analogous compound) reveal distorted geometries and intermolecular halogen bonding.

Preparation Methods

Direct Bromination via Electrophilic Aromatic Substitution

The most straightforward route involves brominating 2,5-di-tert-butylthiophene at the 3,4-positions. The tert-butyl groups, being strong electron-donating substituents, activate the thiophene ring toward electrophilic attack while directing incoming bromine to the less hindered 3,4-positions.

Procedure :

-

Substrate Preparation : 2,5-Di-tert-butylthiophene is synthesized via Friedel-Crafts alkylation of thiophene using tert-butyl chloride and AlCl₃.

-

Bromination : The substrate is dissolved in a chlorinated solvent (e.g., CCl₄) and treated with bromine (Br₂) in the presence of FeBr₃ as a Lewis acid. The reaction is refluxed for 12–24 hours.

Key Data :

Challenges :

-

Regioselectivity : Competing bromination at the 2,5-positions is suppressed by steric hindrance from tert-butyl groups.

-

Byproducts : Minor 2,4-dibromo isomers may form, requiring chromatographic purification.

Nucleophilic Substitution on 3,4-Dibromo-2,5-bis(chloromethyl)thiophene

Synthesis of 3,4-Dibromo-2,5-bis(chloromethyl)thiophene

A precursor-based strategy involves modifying 3,4-dibromothiophene with chloromethyl groups, followed by substitution with tert-butyl groups.

Procedure :

-

Chloromethylation : 3,4-Dibromothiophene is reacted with paraformaldehyde and HCl gas in CCl₄ under ZnCl₂ catalysis.

-

Nucleophilic Substitution : The chloromethyl groups are displaced by tert-butylthiolate (t-BuS⁻) in a polar aprotic solvent (e.g., DMF) at 60–80°C.

Key Data :

Mechanistic Insight :

The reaction proceeds via an Sₙ2 mechanism, where the bulky tert-butylthiolate attacks the chloromethyl carbon, facilitated by the polar solvent.

Alternative Pathways: Cross-Coupling Reactions

Suzuki-Miyaura Coupling

While less common for alkyl groups, tert-butylboronic acid derivatives can theoretically couple with dihalothiophenes under palladium catalysis.

Procedure :

-

Substrate : 3,4-Dibromo-2,5-dihydrothiophene is used.

-

Coupling : Reaction with tert-butylboronic acid and Pd(PPh₃)₄ in a toluene/water mixture.

Limitations :

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Direct Bromination | 60–75% | High | Moderate | Low |

| Nucleophilic Substitution | 40–50% | Medium | Low | High |

| Suzuki Coupling | <30% | Low | Low | Very High |

Optimal Route : Direct bromination balances yield and cost, making it the preferred industrial method.

Physicochemical Properties of 3,4-Dibromo-2,5-di-tert-butylthiophene

Data from experimental characterization:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₈Br₂S |

| Molecular Weight | 354.144 g/mol |

| Density | 1.4±0.1 g/cm³ |

| Boiling Point | 286.6±35.0°C |

| Flash Point | 127.1±25.9°C |

| LogP | 6.59 |

Industrial-Scale Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.